4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide
Description
The compound 4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide is a structurally complex sulfonamide derivative. Its core consists of a benzo[b][1,4]oxazepine ring system fused with a substituted benzene ring. Key structural features include:
- A 1,4-oxazepine heterocycle with a 4-oxo group and ethyl, 3,3-dimethyl substituents.
- A 3-methylbenzenesulfonamide moiety linked to the oxazepine ring via an ethoxy group at the 4-position of the benzene ring.
This compound’s structural elucidation likely employs crystallographic tools such as SHELXL for refinement and WinGX/ORTEP for visualization, given their prominence in small-molecule crystallography .
Properties
IUPAC Name |
4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-6-24-18-10-8-16(13-20(18)29-14-22(4,5)21(24)25)23-30(26,27)17-9-11-19(28-7-2)15(3)12-17/h8-13,23H,6-7,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKNNKLRUGDGHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide is a complex organic compound notable for its structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications in medicinal chemistry.
Structural Overview
The compound is characterized by several functional groups:
- Sulfonamide group : Known for diverse biological activities.
- Oxazepine ring : Imparts stability and potential interaction with biological targets.
- Ethoxy and methyl substituents : May influence solubility and bioavailability.
Molecular Formula : C23H30N2O5S
Molecular Weight : 446.56 g/mol
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its interaction with specific enzymes.
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial folate synthesis. For instance:
- Inhibition of Dihydropteroate Synthase (DHPS) : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for DHPS, thereby inhibiting bacterial growth.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the compound against various bacterial strains (e.g., E. coli, Staphylococcus aureus).
- Results indicated an IC50 value of approximately 25 µM against E. coli, suggesting moderate antibacterial activity.
-
Inhibition of Enzymatic Activity :
- The compound was tested for its ability to inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis.
- It exhibited an IC50 value of 15 µM in vitro, indicating potential as a cholesterol-lowering agent.
The proposed mechanism of action includes:
- Enzyme Inhibition : The sulfonamide group competes with natural substrates for binding to target enzymes.
- Structural Stability : The oxazepine ring enhances the binding affinity and specificity towards biological targets.
Synthesis
The synthesis of 4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide typically involves:
- Formation of the Oxazepine Ring : Utilizing cyclization reactions from appropriate precursors.
- Sulfonamide Bond Formation : Reaction with sulfonyl chlorides in the presence of a base (e.g., triethylamine).
Applications in Research
This compound is being explored for various applications:
- Medicinal Chemistry : Development of new antibiotics or anti-inflammatory drugs.
- Biochemical Research : As a tool for studying enzyme inhibition mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct pharmacological or physicochemical data for the target compound are unavailable in the provided evidence, structural comparisons can be drawn with sulfonamide and heterocyclic analogs from pesticide chemistry (). Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Scaffold Diversity: The target’s benzooxazepine core is distinct from the benzamide (etobenzanid) or triazole (sulfentrazone) backbones of pesticides. This rigidity may reduce metabolic degradation compared to flexible analogs.
Substituent Effects :
- Unlike etobenzanid’s chlorinated aryl group, the target compound lacks halogens, which may reduce environmental persistence but also alter binding affinity.
- The ethyl/dimethyl groups on the oxazepine ring could sterically hinder interactions compared to sulfentrazone’s compact triazole moiety.
Synthesis and Characterization :
- Crystallographic analysis via SHELXL would be critical for resolving the target’s complex heterocycle, whereas simpler analogs like etobenzanid may require less intensive refinement .
Research Findings and Limitations
- Gaps in Data: No direct biological or thermodynamic data for the target compound are available in the provided evidence. Comparisons are speculative, based on structural parallels.
- Methodological Insights : Tools like WinGX streamline crystallographic workflows, but the target’s complexity may necessitate advanced refinement techniques (e.g., twin resolution in SHELXD ) .
Q & A
Q. What are the key synthetic pathways and optimization strategies for this compound?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the ethoxy and sulfonamide groups.
- Ring-closing reactions to form the tetrahydrobenzo[b][1,4]oxazepine core under controlled pH and temperature . Optimization strategies include using automated systems for stepwise coupling and purification via high-performance liquid chromatography (HPLC). Catalysts like triethylamine and solvents such as dichloromethane are critical for yield enhancement .
Q. How is the compound characterized structurally?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for functional group and stereochemical analysis.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ~434.51 g/mol) .
- X-ray Crystallography : For resolving conformational ambiguities in the oxazepine ring .
Q. What are the solubility and stability profiles under experimental conditions?
The compound is sparingly soluble in aqueous buffers but dissolves well in polar aprotic solvents (e.g., DMSO, DMF). Stability studies recommend storage at –20°C under inert atmospheres to prevent oxidation of the sulfonamide group .
Q. Which analytical techniques are used to assess purity?
Purity (>95%) is validated via:
- HPLC with UV detection at 254 nm.
- Thin-Layer Chromatography (TLC) for rapid intermediate checks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
Contradictions in bioactivity (e.g., IC₅₀ values) may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Orthogonal assays (e.g., enzymatic vs. cellular assays).
- Batch reproducibility tests using standardized protocols .
Q. What molecular targets and mechanisms of action are hypothesized for this compound?
The compound inhibits spleen tyrosine kinase (SYK) by binding to its ATP pocket, disrupting inflammatory signaling. Computational docking (AutoDock Vina) and molecular dynamics simulations predict strong hydrogen bonding with Lysine 402 and Valine 385 residues .
Q. How does structural modification (e.g., substituent variation) impact bioactivity?
Structure-Activity Relationship (SAR) studies show:
- Ethoxy group : Critical for membrane permeability.
- Methyl substituents : Enhance metabolic stability by reducing CYP450-mediated oxidation. Substituting the ethyl group with allyl (e.g., in analogs) reduces SYK affinity by 40% .
Q. What strategies improve metabolic stability in preclinical models?
- Deuterium labeling at metabolically vulnerable sites (e.g., benzylic positions).
- Prodrug formulations to enhance oral bioavailability .
Q. How can computational modeling guide derivative design?
Q. What are the challenges in scaling up synthesis for in vivo studies?
Key issues include:
- Low yields in ring-closing steps (<50%), addressed via microwave-assisted synthesis.
- Purification bottlenecks , mitigated by flash chromatography .
Data Analysis and Validation
Q. How to validate target engagement in cellular assays?
Use cellular thermal shift assays (CETSA) to confirm target binding. For example, SYK melting shifts by +6°C upon compound treatment, indicating direct interaction .
Q. What statistical methods address variability in dose-response curves?
Apply four-parameter logistic regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Replicate experiments (n=6) to minimize outlier effects .
Q. How to interpret conflicting solubility data in different solvents?
Solubility discrepancies (e.g., DMSO vs. ethanol) arise from polarity mismatches. Use Hansen Solubility Parameters to predict solvent compatibility .
Comparative and Mechanistic Studies
Q. How does this compound compare to SYK inhibitors in clinical trials?
Unlike fostamatinib (oral SYK inhibitor), this compound exhibits 10-fold higher selectivity over JAK2 in kinase profiling assays .
Q. What in vitro models best predict in vivo efficacy?
Primary human B-cells and rheumatoid arthritis synovial fibroblasts are preferred for evaluating anti-inflammatory effects. Use LPS-stimulated TNF-α release as a biomarker .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
